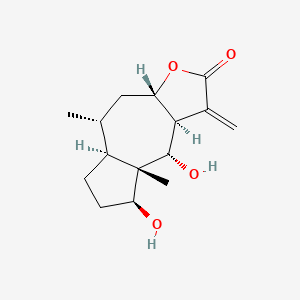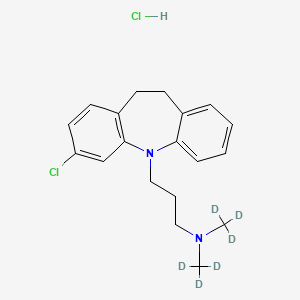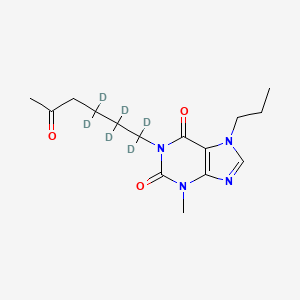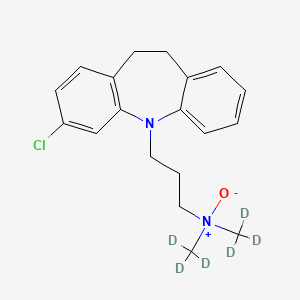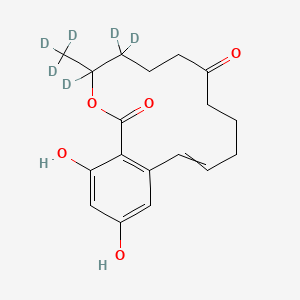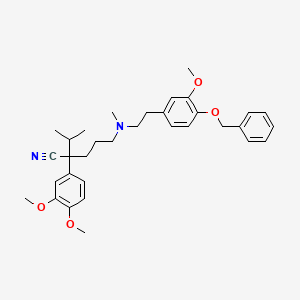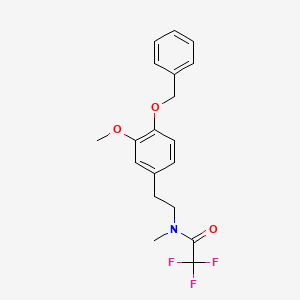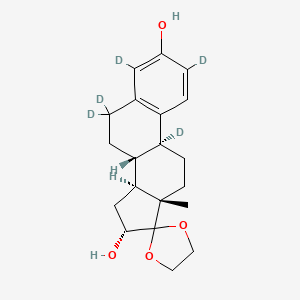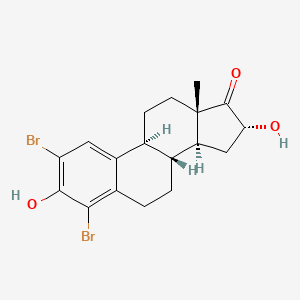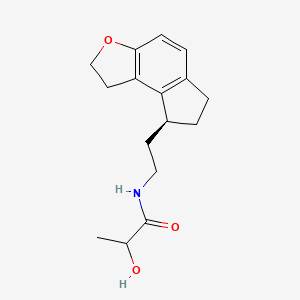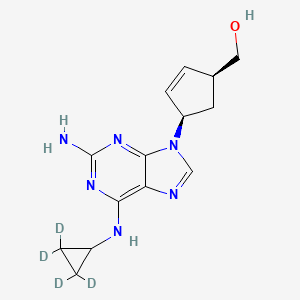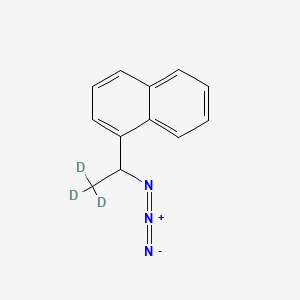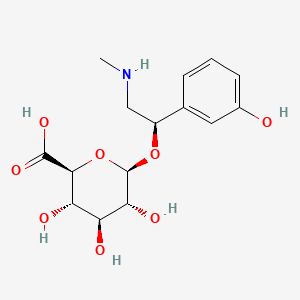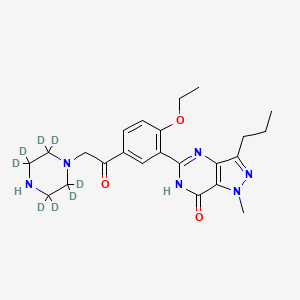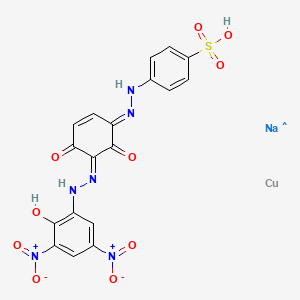
Acid brown 97
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photodegradation of Textile Dyes : A study explored the photodegradation of Acid Brown 97 along with Acid Red 97 and Acid Orange 61. Factors like the type and concentration of catalyst, presence and concentration of H2O2, stirring, pH, and dye concentration were analyzed. It was found that H2O2 was a significant variable and that this compound was the most persistent dye in the solution. This research aids in optimizing wastewater treatment processes (Fernández, Larrechi, & Callao, 2010).
Influence of Various Factors on Photocatalytic Degradation : Another study by the same authors examined the influence of factors like dye concentration, catalyst concentration, and pH on the photocatalytic degradation of this compound, Acid Red 97, and Acid Orange 61. The degradation was found to follow first-order kinetics, and higher pH levels led to more effective degradation (Fernández, Larrechi, & Callao, 2009).
Comparison of Photocatalytic Efficiency : A comparison of the photocatalytic activity of ZnO and TiO2 in the degradation of Acid Brown 14 (a similar azo dye) was conducted, emphasizing the potential for these materials in improving the efficiency of dye degradation under solar light. This research contributes to understanding the effectiveness of different catalysts in dye degradation processes (Sakthivel et al., 2003).
Adsorption Study for Dye Removal : The adsorption of this compound on activated carbon was studied, revealing its potential for removing acid dyes from aqueous solutions. This research contributes to the development of effective methods for dye removal from wastewater (Gómez, Larrechi, & Callao, 2007).
Electrocatalytic Degradation of Acid Brown 14 : A study evaluated the electrocatalytic treatment processes, anodic oxidation, and electrocoagulation for the degradation of Acid Brown 14 in wastewater, providing insights into effective treatment methods for textile industry wastewater (Bassyouni et al., 2017).
Safety and Hazards
Acid Brown 97 should be handled with care to avoid dust formation. It is recommended to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill or leak .
Eigenschaften
InChI |
InChI=1S/C18H12N6O10S.Cu.Na/c25-15-6-5-12(20-19-9-1-3-11(4-2-9)35(32,33)34)18(27)16(15)22-21-13-7-10(23(28)29)8-14(17(13)26)24(30)31;;/h1-8,19,21,26H,(H,32,33,34);;/b20-12+,22-16+;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVARLAZGFUDCU-HVDIXVISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C2C=CC(=O)C(=NNC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)C2=O)S(=O)(=O)O.[Na].[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/2\C=CC(=O)/C(=N\NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)/C2=O)S(=O)(=O)O.[Na].[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12CuN6NaO10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108347-99-5 |
Source


|
| Record name | Copper, 4-[2-[2,4-dihydroxy-3-[2-(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate sodium complexes | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper, 4-[2-[2,4-dihydroxy-3-[2-(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate sodium complexes | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
